![molecular formula C9H11FO B6325908 2-Ethoxy-4-fluoro-1-methylbenzene CAS No. 1691815-54-9](/img/structure/B6325908.png)
2-Ethoxy-4-fluoro-1-methylbenzene
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Overview
Description
“2-Ethoxy-4-fluoro-1-methylbenzene” is an organic compound. It consists of a benzene ring, which is a cyclic compound with 6 carbon atoms, with ethoxy (C2H5O-), fluoro (F-), and methyl (CH3-) groups attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic system . The specifics of the synthesis would depend on the starting materials and the conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-fluoro-1-methylbenzene” would consist of a benzene ring with the ethoxy, fluoro, and methyl groups attached to the 2nd, 4th, and 1st carbon atoms, respectively .Chemical Reactions Analysis
As an aromatic compound, “2-Ethoxy-4-fluoro-1-methylbenzene” could undergo various types of reactions, including electrophilic aromatic substitution . The specifics of the reactions would depend on the conditions and the reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethoxy-4-fluoro-1-methylbenzene” would depend on its molecular structure. As an aromatic compound, it would likely be stable and relatively unreactive . It would likely be a liquid at room temperature .Scientific Research Applications
Organic Synthesis
2-Ethoxy-4-fluoro-1-methylbenzene: is a valuable intermediate in organic synthesis. Its structure allows for reactions at the benzylic position, which can undergo free radical bromination or nucleophilic substitution . This compound can serve as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Chemical Education
As an example of a substituted benzene derivative, 2-Ethoxy-4-fluoro-1-methylbenzene can be used in chemical education to teach nomenclature and reaction mechanisms, particularly those involving electrophilic aromatic substitution and nucleophilic substitution at the benzylic position .
Thermophysical Research
The thermophysical properties of 2-Ethoxy-4-fluoro-1-methylbenzene can be of interest in research focused on the thermal behavior of organic compounds. Understanding its properties can contribute to the development of new materials with desired thermal characteristics .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-4-fluoro-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKORLHYDSIYZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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